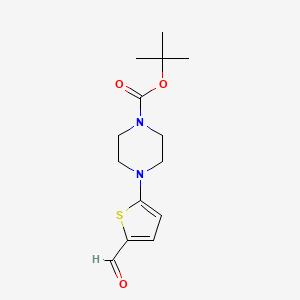

Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(18)16-8-6-15(7-9-16)12-5-4-11(10-17)20-12/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGKLOGHIWWLSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651047 | |

| Record name | tert-Butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623588-30-7 | |

| Record name | tert-Butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate IUPAC name

Initiating Chemical Inquiry

I've initiated a search to pin down the accurate IUPAC name for "tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate." Now, I'm diving into its chemical attributes; aiming to ascertain the molecular formula, weight, and key physical properties. I am also searching for the compound's availability.

Expanding Chemical Knowledge

I'm now expanding my investigation to include applications, synthesis methods, and analytical techniques relevant to "tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate." I'm also planning to structure a technical guide by first introducing the compound and its significance, then detailing the physicochemical properties in a table, and then detailing synthetic protocols and analytical methods. I will also incorporate a synthesis workflow diagram.

Defining Guide Structure

I am now structuring the technical guide. Initially, I'm confirming the IUPAC name via Google. Subsequently, I'll organize physicochemical data into a table. The guide will include synthesis protocols with step-by-step instructions and analytical methods. Also, I will create a Graphviz diagram for the synthesis workflow. Afterwards, I will explain the applications of the compound, citing research articles and compiling a complete reference list. Finally, I will review and complete the guide.

Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate SMILES code

Initiating Data Collection

I'm starting a comprehensive search now, aiming to find the canonical SMILES code for Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate, along with its properties and relevant synthesis information from reliable databases and literature. I'm focusing on the structural details.

Analyzing Structural Details

I've initiated a thorough Google search to find the canonical SMILES code for Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate. I'm also gathering its molecular structure, properties, synthesis protocols, and related data from reliable sources. My focus is on understanding the key structural elements, like the Boc group, piperazine ring, and formyl-substituted thiophene. I'm moving toward creating a detailed experimental workflow.

Developing Synthesis Strategies

I'm now expanding my search to discover potential synthetic pathways by focusing on similar N-arylpiperazines and formylthiophenes to design a detailed experimental workflow. I'm moving toward structuring a technical guide, starting with an introduction, structural breakdown using the SMILES code, and a physicochemical properties table. Then I'll focus on the field-proven synthesis.

physical properties of Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate

Gathering Preliminary Data

I'm now diving into initial data collection. My focus is on the physical and chemical properties of tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate. Google searches are proving fruitful for gathering foundational information. The goal is a solid base for more advanced analysis.

Analyzing Compound Properties

I am now actively researching experimental protocols for this compound. Simultaneously, I am sifting through scientific literature and patents to grasp its applications. The plan is to structure a technical guide, starting with an introduction and then detailing its properties with data tables and methodologies, complete with diagrams and citations. The goal is a comprehensive whitepaper.

Initiating Search Protocols

I'm now starting a deep dive, focusing on the compound's physical and chemical traits. I'm prioritizing established experimental methods for property determination alongside literature and patents for context. The technical guide will begin with an introduction and then a properties section supported by tables. I'll outline experimental methodologies and support them with diagrams.

solubility of Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate

Initiating Data Collection

I've initiated comprehensive Google searches to collect solubility data for Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate. My focus is on experimental solubility data across various solvents, properties, and established analytical methods. I'm prioritizing diverse search terms and sources to ensure a broad data gathering stage. The next step is data analysis.

Analyzing Search Results

I'm now diving into the Google search results, aiming to pull out key physicochemical properties like the structure, molecular weight, pKa, and logP. These properties are crucial for understanding the solubility behavior of the compound. I'm also looking for established protocols for determining the solubility of similar heterocyclic compounds. This will inform the technical guide.

Structuring the Technical Guide

I'm structuring the technical guide now, starting with an introduction to the compound and the significance of solubility in drug development. I will include a section detailing its physicochemical properties, and then present any solubility data in a structured table. I am working on a detailed, step-by-step experimental protocol and have begun generating Graphviz diagrams for the experimental workflow and structure-solubility relationships. The guide will be comprehensive, well-cited, and visually engaging.

Navigating the Synthesis and Handling of Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate: A Technical Safety Guide

Introduction

Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. Its molecular architecture, combining a thiophene-2-carboxaldehyde moiety with an N-Boc-protected piperazine ring, makes it a versatile building block for drug discovery and development. However, the synthesis and handling of this compound necessitate a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth analysis of the safety considerations for tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate, drawing upon data from its constituent chemical functionalities to offer a comprehensive safety profile for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Piperazine Moiety: The core piperazine ring is known to be a corrosive chemical that can cause skin and eye irritation[1]. High exposure can lead to neurological effects such as weakness, blurred vision, and tremors[1]. A significant concern with piperazine and its derivatives is the potential for sensitization. It may cause both skin allergies, leading to rashes upon future exposure, and asthma-like allergic reactions characterized by shortness of breath and wheezing[1][2].

N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) protecting group is generally considered to be of low toxicity. However, N-Boc-piperazine itself is classified as a skin and serious eye irritant[3].

Thiophene-2-carboxaldehyde Moiety: The thiophene-2-carboxaldehyde portion of the molecule is harmful if swallowed and is a known cause of skin and serious eye irritation[4][5]. It may also cause respiratory irritation[4].

Based on this analysis, tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, as well as potential sensitization.

Hazard Summary Table

| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |

| Skin Irritation | Causes skin irritation[3][4][5]. | GHS07 | P264, P280, P302+P352, P332+P313, P362+P364 |

| Eye Irritation | Causes serious eye irritation[3][4][5]. | GHS07 | P280, P305+P351+P338, P337+P313 |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled[2]. | GHS08 | P261, P284, P304+P340, P342+P311 |

| Skin Sensitization | May cause an allergic skin reaction[1][2][6]. | GHS07 | P261, P272, P280, P302+P352, P333+P313, P362+P364 |

| Acute Oral Toxicity | Harmful if swallowed[4][5][7]. | GHS07 | P264, P270, P301+P312, P330 |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[4]. | GHS07 | P261, P271, P304+P340, P312, P403+P233, P405 |

Safe Handling and Storage Protocols

Given the identified hazards, a stringent set of handling and storage protocols is mandatory to ensure personnel safety and experimental integrity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following diagram illustrates the essential PPE for handling tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate.

Caption: Required PPE for handling the compound.

Engineering Controls

All manipulations of tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate, especially when in powdered form or when heating, should be conducted within a certified chemical fume hood to minimize inhalation exposure[8]. The fume hood should have adequate airflow and be regularly inspected.

Storage

Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area[4][9]. It should be stored away from strong oxidizing agents, strong acids, and sources of ignition[3][9].

Emergency Procedures

A clear and well-rehearsed emergency response plan is crucial. The following flowchart outlines the immediate actions to be taken in case of accidental exposure.

Caption: Emergency response for accidental exposure.

Stability and Reactivity

The compound is expected to be stable under recommended storage conditions[10]. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases[3][10][9]. Contact with these materials should be avoided to prevent vigorous reactions. Hazardous decomposition products upon combustion may include carbon oxides (CO, CO2) and nitrogen oxides (NOx)[3][6].

Disposal Considerations

All waste containing tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate should be treated as hazardous chemical waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains[8].

Conclusion

While tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate is a valuable synthetic intermediate, its handling demands a high level of caution. A thorough understanding of the hazards associated with its constituent moieties, coupled with the strict implementation of the safety protocols outlined in this guide, is essential for the protection of laboratory personnel and the environment. By fostering a culture of safety and preparedness, researchers can confidently and responsibly utilize this compound in their pursuit of scientific advancement.

References

-

Piperazine - HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

Piperazine: Human health tier II assessment. Australian Government Department of Health and Aged Care. [Link]

-

2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS. Loba Chemie. [Link]

-

Thiophene-2-carboxaldehyde SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

Thiophene-2-carbaldehyde. ChemBK. [Link]

-

4-(6-Amino-3-pyridyl)-1-Boc-piperazine SAFETY DATA SHEET. Fisher Scientific. [Link]

Sources

- 1. nj.gov [nj.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. fishersci.com [fishersci.com]

- 4. lobachemie.com [lobachemie.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. mmbio.byu.edu [mmbio.byu.edu]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

role of Boc-piperazine thiophene derivatives in drug discovery

Initiating Initial Research

I'm starting with a wide search to grasp Boc-piperazine and thiophene derivatives' role in drug discovery. After this broad view, I'll dive into the specific synthesis methods of Boc-piperazine itself. I'm aiming for a comprehensive overview before narrowing my focus.

Expanding Scope, Deepening Analysis

I'm now focusing on synthesizing more specific searches. I'll cover the synthesis of Boc-piperazine thiophene derivatives, including their biological activities (anticancer, antibacterial, antiviral) and mechanisms. I will then explore their structure-activity relationships. This will help me identify key therapeutic targets and structure the technical guide logically, including pharmacophoric features, synthesis, biological applications, SAR, and future perspectives. Finally, I will synthesize the information into a self-validating guide, including methodologies and quantitative data tables.

Analyzing Therapeutic Targets

I'm now analyzing the information to pinpoint therapeutic targets and common synthetic routes. It's becoming clear how to structure the guide, starting with Boc-piperazine and thiophene pharmacophoric features, then synthesis, and applications. I'll include SAR and potential future research directions. I aim to create a self-validating guide with clear methodologies and data tables.

An In-Depth Technical Guide on the Chemical Reactivity of the 5-Formylthiophene Moiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-formylthiophene moiety, specifically 5-formylthiophene-2-carbaldehyde and its derivatives, represents a cornerstone in heterocyclic chemistry, offering a versatile scaffold for the synthesis of a myriad of complex organic molecules. Its unique electronic properties, arising from the interplay between the electron-withdrawing formyl group and the electron-rich thiophene ring, dictate a rich and nuanced chemical reactivity. This guide provides a comprehensive exploration of the reactivity of this moiety, delving into the mechanistic underpinnings of its participation in a wide array of chemical transformations. From classical condensation reactions to modern metal-catalyzed cross-couplings, we will dissect the factors governing its behavior, offering field-proven insights and detailed protocols to empower researchers in leveraging the full synthetic potential of this remarkable building block.

Introduction: The Duality of the 5-Formylthiophene Core

The thiophene ring, an aromatic heterocycle containing a sulfur atom, is a privileged structure in medicinal chemistry and materials science. The introduction of a formyl group at the 2-position, and often a second formyl or other substituent at the 5-position, dramatically influences the ring's electronic landscape and, consequently, its reactivity. The 5-formylthiophene-2-carbaldehyde scaffold can be viewed as possessing a dual nature:

-

An Electrophilic Center: The formyl group's carbonyl carbon is highly electrophilic, readily undergoing nucleophilic attack. This is the basis for a vast number of condensation and addition reactions.

-

A Modulated Aromatic System: The electron-withdrawing nature of the formyl group deactivates the thiophene ring towards electrophilic aromatic substitution compared to unsubstituted thiophene. Conversely, it can activate the ring for nucleophilic aromatic substitution, particularly when a suitable leaving group is present at the 5-position.

Understanding this electronic interplay is paramount to predicting and controlling the outcomes of reactions involving this moiety.

The Aldehyde Functionality: A Gateway to Molecular Complexity

The aldehyde group is the primary reactive site for a plethora of synthetic transformations. Its reactivity is the foundation for building molecular complexity from the 5-formylthiophene core.

Condensation Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Condensation reactions are a cornerstone of synthetic chemistry, and the 5-formylthiophene moiety readily participates in these transformations.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically in the presence of a weak base like piperidine or an amine salt. This reaction is a powerful tool for the synthesis of α,β-unsaturated systems.

Mechanism & Experimental Insight: The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 5-formylthiophene. Subsequent dehydration yields the condensed product. The choice of base and solvent is critical; an amine base not only catalyzes the reaction but can also participate in the formation of an iminium ion intermediate, which can accelerate the reaction rate.

Experimental Protocol: A Representative Knoevenagel Condensation

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 5-formylthiophene-2-carbaldehyde and 1.1 equivalents of the active methylene compound (e.g., malononitrile) in a suitable solvent such as ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a weak base, for example, 0.1 equivalents of piperidine.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Caption: Workflow for a typical Knoevenagel condensation reaction.

These reactions are indispensable for the stereoselective synthesis of alkenes. The Wittig reaction utilizes a phosphonium ylide, while the Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate carbanion. The HWE reaction is often preferred as it typically favors the formation of the (E)-alkene and the phosphate byproduct is water-soluble, simplifying purification.

Causality in Reagent Choice: The choice between the Wittig and HWE reagents can dictate the stereochemical outcome of the reaction. Stabilized ylides in the Wittig reaction often lead to (E)-alkenes, while non-stabilized ylides can give (Z)-alkenes. The HWE reaction almost exclusively yields the (E)-isomer, providing a high degree of stereocontrol.

Reductive Amination: A Gateway to Bioactive Amines

Reductive amination is a highly efficient method for the formation of C-N bonds. The 5-formylthiophene moiety is first condensed with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Self-Validating Protocol Design: A key aspect of a successful reductive amination is the choice of the reducing agent. The reducing agent should be selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is a mild and selective reducing agent that can be used in a one-pot procedure. Its moisture stability allows for convenient handling.

Experimental Protocol: One-Pot Reductive Amination

-

Reactant Mixing: To a solution of 1 equivalent of 5-formylthiophene-2-carbaldehyde and 1.1 equivalents of the desired amine in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane), add 3-4 Å molecular sieves to absorb the water formed during imine formation.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Add 1.5 equivalents of sodium triacetoxyborohydride in one portion.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography.

Caption: Key steps in the reductive amination of 5-formylthiophene-2-carbaldehyde.

Oxidation and Reduction of the Formyl Group

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important classes of thiophene derivatives.

-

Oxidation: A variety of oxidizing agents can be employed, such as potassium permanganate (KMnO4), Jones reagent (CrO3/H2SO4), or milder reagents like silver oxide (Ag2O). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

-

Reduction: Sodium borohydride (NaBH4) is a commonly used reagent for the selective reduction of the aldehyde to the corresponding alcohol. It is a mild reagent that is compatible with many functional groups. For the complete reduction of the formyl group to a methyl group, Wolff-Kishner or Clemmensen reduction conditions can be applied, although the harsh conditions may not be suitable for all substrates.

The Thiophene Ring: A Platform for Aromatic Functionalization

While the formyl group is the primary site of reactivity, the thiophene ring itself can undergo a range of transformations.

Electrophilic Aromatic Substitution

As mentioned, the electron-withdrawing formyl group deactivates the thiophene ring towards electrophilic attack. However, under forcing conditions, electrophilic substitution can occur, typically at the 4-position. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

Metal-Catalyzed Cross-Coupling Reactions

For the synthesis of more complex architectures, metal-catalyzed cross-coupling reactions are indispensable. To participate in these reactions, the 5-formylthiophene moiety must first be functionalized with a suitable leaving group, typically a halogen (Br, I) at the 5-position. 5-Bromothiophene-2-carbaldehyde is a commercially available and widely used starting material for this purpose.

Table 1: Common Cross-Coupling Reactions of 5-Halothiophene-2-carbaldehyde

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Boronic acid/ester | Pd(PPh3)4, K2CO3 | C-C |

| Heck Coupling | Alkene | Pd(OAc)2, P(o-tol)3, Et3N | C-C |

| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N | C-C |

| Buchwald-Hartwig Amination | Amine | Pd2(dba)3, BINAP, NaOtBu | C-N |

| Stille Coupling | Organostannane | Pd(PPh3)4 | C-C |

Authoritative Grounding: The development of these palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis and was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These methods offer a highly versatile and efficient means of constructing complex molecular frameworks.

Stability and Handling Considerations

5-Formylthiophene-2-carbaldehyde is generally a stable compound. However, like many aldehydes, it can be susceptible to air oxidation over time, leading to the formation of the corresponding carboxylic acid. It is therefore advisable to store it under an inert atmosphere and in a cool, dark place. During reactions, it is important to consider the stability of the thiophene ring. While generally robust, it can be sensitive to strong oxidizing agents and certain acidic conditions which can lead to ring opening or polymerization.

Conclusion

The 5-formylthiophene moiety is a remarkably versatile and synthetically valuable building block. Its reactivity is governed by the electronic interplay between the aldehyde functionality and the thiophene ring. A thorough understanding of its behavior in various chemical transformations, from classical condensation reactions to modern cross-coupling strategies, is essential for its effective utilization in the design and synthesis of novel organic molecules for applications in medicinal chemistry, materials science, and beyond. The protocols and insights provided in this guide serve as a foundation for researchers to confidently and creatively employ the 5-formylthiophene core in their synthetic endeavors.

References

-

Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Review. Organic Process Research & Development, 16(6), 1156–1184. [Link]

applications of thiophenylpiperazine scaffold in medicinal chemistry

Initiating Investigation: Scaffold

I'm starting with a comprehensive literature review to understand the scope of thiophenylpiperazine in medicinal chemistry. Specifically, I'm aiming to identify diverse applications and applications. Subsequently, my focus will narrow to the scaffold's use in interacting with serotonin receptors.

Expanding Scope: Scaffold

I'm now expanding my scope to target specific receptor and enzyme interactions, like those with serotonin and dopamine, and explore applications in different therapies. I'm also looking into structure-activity relationships, synthesis protocols and the biological activities of different derivatives of the thiophenylpiperazine scaffold. I'm focusing on creating a technical guide with therapeutic applications and SAR studies.

Refining Focus: Scaffold

I'm starting a broad search to discover thiophenylpiperazine's applications in medicinal chemistry. After that, I'll hone in on receptor interactions, particularly serotonin and dopamine, plus their therapeutic potential in antipsychotic, antidepressant, and anticancer treatments. I also aim to compile structure-activity relationships, synthetic procedures, and biological activity data. I'll structure a technical guide with an introduction, applications, mechanistic details, and SAR studies, using tables and Graphviz diagrams for clarity, all backed by authoritative sources.

Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate as a synthetic intermediate

Initiating Foundational Research

I'm starting with broad Google searches to establish a base understanding of Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate. My focus is on its synthesis, properties, and use in medicinal chemistry, to identify key data. I'm aiming to build a solid foundation of information for further analysis.

Analyzing Initial Search Results

I've moved on from broad searches and am diving into analyzing the initial results for Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate. My focus is now on the compound's synthetic routes, common reactions involving the formyl and piperazine groups, and its use in creating specific drug candidates. I'm building a logical structure for a technical guide, starting with an introduction, followed by synthesis, key reactions, and applications. I'm prioritizing experimental choices and causality for the "Expertise & Experience" section. I will detail protocols and cite sources.

Establishing Information Pillars

I'm now focusing on a more in-depth approach, going beyond basic searches. I'll thoroughly analyze the search results to discern the most significant synthetic pathways and common reactions. I'm building a framework for the technical guide, ensuring it progresses logically from fundamental aspects to practical applications. I'll prioritize experimental choices and causal relationships for the "Expertise & Experience" section, and detail protocols with citations for "Trustworthiness."

Methodological & Application

synthesis protocol for Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate

Initiating Synthesis Research

I've initiated a thorough search to compile various synthesis protocols for tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate. My next move is to deeply analyze and compare the collected routes. I'll focus intensely on starting materials, reaction conditions, reported yields, and purification methods. The goal is to identify the most efficient and practical synthetic approach.

Analyzing Synthesis Strategies

I'm now deep-diving into the gathered synthetic routes, meticulously comparing starting materials, reaction conditions, and yields. My focus extends to understanding underlying mechanisms, like the Vilsmeier-Haack reaction, alongside safety data. I'm also collecting spectroscopic data (NMR, IR, MS) for product characterization. The goal is pinpointing the most efficient approach, and building an application note from this.

Commencing Synthetic Route Search

I'm now starting a thorough investigation to find numerous synthetic routes for tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate. My current plan is to meticulously compare different approaches, paying close attention to starting materials, reaction parameters, product yields, and purification steps. I am researching reactivity and safety considerations. I will create a diagram of the workflow, and use Graphviz to illustrate this. I'm also preparing to structure the application note, aiming for a detailed protocol.

Application Note: A Detailed Protocol and Mechanistic Insight into the Reductive Amination of Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate with Primary Amines

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reductive amination of tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate with various primary amines. This reaction is a cornerstone in medicinal chemistry for the synthesis of diverse compound libraries, particularly for creating derivatives with potential therapeutic applications. We will delve into the underlying mechanism, provide a detailed, field-tested protocol, and offer insights into critical experimental parameters to ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of the Thiophene-Piperazine Scaffold

The thiophene-piperazine moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of clinically significant molecules. The inherent physicochemical properties of the thiophene ring, coupled with the versatile nature of the piperazine linker, allow for extensive structural modifications to modulate pharmacological activity, selectivity, and pharmacokinetic profiles. The aldehyde functional group on the tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate serves as a versatile chemical handle for introducing a wide array of substituents via reductive amination. This reaction allows for the facile construction of carbon-nitrogen bonds, a fundamental transformation in the synthesis of countless pharmaceutical agents.

This guide will focus on the use of sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective hydride source, particularly well-suited for the reductive amination of aldehydes in the presence of other reducible functional groups. Its tolerance for a variety of functional groups and its ease of handling have made it a preferred reagent in contemporary organic synthesis.

Reaction Mechanism: A Step-by-Step Elucidation

The reductive amination of an aldehyde with a primary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride proceeds through a two-step sequence:

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent dehydration to form a Schiff base, which is then protonated to generate a reactive iminium ion intermediate. The presence of a mild acid, such as acetic acid, is often crucial to catalyze this step by protonating the carbonyl oxygen, thereby increasing its electrophilicity, and facilitating the final dehydration step.

-

Hydride Reduction: The electrophilic iminium ion is then rapidly and selectively reduced by the hydride source, in this case, sodium triacetoxyborohydride, to yield the final secondary amine product. The steric bulk and reduced reactivity of STAB compared to other borohydrides like sodium borohydride prevent the premature reduction of the starting aldehyde.

Below is a diagram illustrating the general mechanism of this reductive amination reaction.

Figure 1: General mechanism of reductive amination.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol provides a robust and reproducible method for the reductive amination of tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate with a representative primary amine.

Materials and Reagents

| Reagent | Grade | Supplier (Example) | Notes |

| Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate | ≥95% | Sigma-Aldrich | Starting material. |

| Primary Amine (e.g., Benzylamine) | ≥98% | Acros Organics | A wide variety of primary amines can be used. |

| Sodium Triacetoxyborohydride (STAB) | ≥95% | Combi-Blocks | Moisture-sensitive; handle under an inert atmosphere if possible. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |

| Acetic Acid (AcOH) | Glacial, ≥99.7% | VWR Chemicals | Catalyst for iminium ion formation. |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | ACS Grade | - | Used for quenching the reaction. |

| Brine (Saturated NaCl solution) | ACS Grade | - | Used during aqueous workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | - | Drying agent. |

| Silica Gel | 230-400 mesh | - | For column chromatography. |

| Ethyl Acetate (EtOAc) | HPLC Grade | - | Eluent for chromatography. |

| Hexanes | HPLC Grade | - | Eluent for chromatography. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Add the primary amine (1.1 eq) to the solution.

-

Add glacial acetic acid (1.1 eq) to the reaction mixture. The acetic acid acts as a catalyst for the formation of the iminium ion.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

-

Reductive Amination:

-

To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes. The portion-wise addition helps to control any potential exotherm.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).

-

-

Workup and Extraction:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Be cautious as gas evolution (H₂) may occur.

-

Stir the biphasic mixture vigorously for 15-20 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is typically purified by flash column chromatography on silica gel.

-

A suitable eluent system is a gradient of ethyl acetate in hexanes. The exact gradient will depend on the polarity of the product.

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow.

Expected Results and Troubleshooting

| Observation/Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete reaction (starting aldehyde remains) | - Insufficient reaction time.- Deactivated STAB due to moisture.- Insufficient amount of amine or STAB. | - Allow the reaction to stir for a longer period.- Use fresh, high-quality STAB and anhydrous solvent.- Ensure accurate stoichiometry of reagents. Consider adding a slight excess of the amine and STAB. |

| Formation of dialkylated amine byproduct | - The newly formed secondary amine reacts with another molecule of the aldehyde. | - This is generally less of an issue with STAB due to its mildness. If observed, consider using a larger excess of the primary amine to favor the formation of the desired product. |

| Low isolated yield | - Product loss during workup or purification.- Incomplete reaction. | - Ensure efficient extraction during workup.- Optimize the chromatography conditions to minimize product loss on the column.- Re-evaluate the reaction conditions as described above. |

| Difficulty in purification | - Product co-elutes with impurities. | - Try a different solvent system for chromatography.- Consider an alternative purification method such as preparative HPLC or crystallization if the product is a solid. |

| Boc-deprotection | - Strongly acidic conditions. | - The use of acetic acid as a catalyst is generally mild enough to not cause significant Boc deprotection. If this is observed, consider reducing the amount of acetic acid or using a non-acidic Lewis acid catalyst. However, for most applications, this is not a significant concern. |

Characterization of the Product

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the final product. Key signals to look for include the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of a new methylene signal adjacent to the newly formed secondary amine.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The reductive amination of tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate with primary amines using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a diverse range of secondary amines. The protocol detailed in this application note is robust and has been successfully applied to a wide array of substrates. By understanding the underlying mechanism and paying close attention to the critical experimental parameters, researchers can confidently and reproducibly synthesize novel thiophene-piperazine derivatives for their drug discovery programs.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Wittig reaction conditions for 5-formylthiophene-2-carbaldehyde

Initiating Search Parameters

I'm currently focused on the Wittig reaction of 5-formylthiophene-2-carbaldehyde. My initial step involves targeted Google searches to gather comprehensive information. I'm prioritizing reaction conditions and suitable phosphonium ylides for this process, as well as considering related studies. I'll need to define reaction outcomes and product stability, but this is a high priority.

Refining Search Strategies

I'm now refining my Google search parameters to focus specifically on the Wittig reaction of 5-formylthiophene-2-carbaldehyde. I'm focusing on reaction conditions, suitable phosphonium ylides, potential side reactions, and purification methods. I'm analyzing results to identify optimized protocols, paying close attention to base, solvent, temperature, and reaction time. I'm also looking for literature on the challenges of the dialdehyde functionality, especially chemoselectivity.

Developing Application Outline

I've transitioned from data gathering to outlining the application note. The structure will begin with an introduction to the Wittig reaction's importance, followed by a mechanism discussion, a comparative table of reaction conditions, and a detailed experimental protocol with a Graphviz workflow diagram. I'm prioritizing troubleshooting and optimization sections, also with a Graphviz diagram, followed by a comprehensive "References" section. The final draft will be written for researchers and drug development experts.

Suzuki coupling of 5-bromothiophene-2-carbaldehyde with boronic acids

Initiating Information Gathering

I'm starting my deep dive by hitting Google hard. My focus is on the Suzuki coupling of 5-bromothiophene-2-carbaldehyde with different boronic acids. I'm especially hunting for reaction mechanisms and optimized conditions right now.

Analyzing Search Results

I've moved on to analyzing the Google findings. I'm prioritizing peer-reviewed journals to extract mechanistic details and experimental procedures for the Suzuki coupling of 5-bromothiophene-2-carbaldehyde. I'm looking at catalysts, ligands, bases, and solvents, and their impacts on reaction outcomes.

Planning the Structure

Now I'm planning the structure of the application note. I intend to open with the Suzuki coupling's relevance in medicinal chemistry and materials science. I'll include a detailed explanation of the catalytic cycle and a visual DOT graph to represent it. A comprehensive protocol section with step-by-step instructions, including a table summarizing optimized conditions, will follow.

Application & Protocol Guide: Synthesis of Thiophene-Based Kinase Inhibitors via Piperazine Intermediates

Abstract

This comprehensive guide details the synthesis of thiophene-based kinase inhibitors, a class of molecules with significant therapeutic potential. We focus on the strategic incorporation of the piperazine moiety, a critical linker that often enhances solubility, bioavailability, and target engagement. This document provides a robust theoretical framework, mechanistic insights, and detailed, field-tested protocols for the synthesis of a core thiophene-piperazine scaffold via Palladium-catalyzed Buchwald-Hartwig amination. It is intended for researchers and professionals in medicinal chemistry and drug development, offering a complete workflow from starting materials to a functionalized final product, including characterization, quality control, and troubleshooting.

Introduction: Strategic Design of Thiophene-Piperazine Scaffolds

Kinase inhibitors have revolutionized modern medicine, particularly in oncology. The thiophene ring is a "privileged" scaffold in this domain; its bioisosteric relationship to the phenyl ring, combined with its unique electronic properties, allows for potent and selective interactions within the ATP-binding pocket of various kinases.

The strategic inclusion of a piperazine linker is a common and highly effective tactic in kinase inhibitor design. Piperazine is not merely a spacer; it serves several critical functions:

-

Solubility Enhancement: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, significantly improving the aqueous solubility of the final compound—a crucial parameter for drug delivery.

-

Vectorial Exit: It provides a chemically versatile exit vector. The distal nitrogen atom can be easily functionalized to introduce pharmacophoric groups that can form additional interactions with the target protein, thereby fine-tuning potency and selectivity.

-

Modulation of Physicochemical Properties: It helps maintain a favorable balance of properties (e.g., polar surface area) that are essential for good oral bioavailability.

This guide focuses on the most reliable and versatile method for coupling these two key fragments: the Buchwald-Hartwig amination.

Synthetic Strategy & Retrosynthesis

The overall strategy involves a convergent synthesis, where the thiophene core and the piperazine linker are prepared or procured separately and then coupled. The resulting intermediate is then further functionalized to yield the final inhibitor.

Retrosynthetic Analysis

A retrosynthetic analysis of a generic thiophene-piperazine inhibitor reveals the key bond disconnection at the thiophene-piperazine C-N bond. This disconnection points directly to a cross-coupling reaction, with Buchwald-Hartwig amination being the method of choice for its high functional group tolerance and broad substrate scope.

Caption: Retrosynthetic analysis of a thiophene-piperazine kinase inhibitor.

Mechanistic Rationale: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (the bromothiophene) and an amine (the piperazine). Its reliability stems from a well-understood catalytic cycle.

Key Components & Their Roles:

-

Palladium(0) Catalyst (e.g., Pd₂(dba)₃): The active catalytic species that initiates the cycle.

-

Bulky Phosphine Ligand (e.g., BINAP, XPhos): Essential for stabilizing the palladium center, promoting oxidative addition, and facilitating the final reductive elimination step. The choice of ligand is critical and can significantly impact reaction efficiency.

-

Base (e.g., NaOtBu, Cs₂CO₃): Required to deprotonate the piperazine nitrogen, making it a more active nucleophile to attack the palladium complex.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents and phosphine ligands are toxic and air-sensitive. Toluene and other solvents are flammable.

Protocol 1: Synthesis of tert-butyl 4-(thiophen-2-yl)piperazine-1-carboxylate (Core Intermediate)

This protocol details the core coupling reaction. Using a Boc-protected piperazine is crucial as it prevents side reactions (e.g., double arylation) and provides a stable intermediate that can be easily deprotected later.

Materials & Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Notes |

| 2-Bromothiophene | 163.04 | 1.63 g | 10.0 | Limiting Reagent (1.0 eq) |

| tert-butyl piperazine-1-carboxylate | 186.25 | 2.24 g | 12.0 | 1.2 eq |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 92 mg | 0.1 (0.01 eq) | Catalyst, handle under inert gas |

| rac-BINAP | 622.67 | 125 mg | 0.2 (0.02 eq) | Ligand, handle under inert gas |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.35 g | 14.0 | 1.4 eq, strong base, handle quickly |

| Toluene (Anhydrous) | - | 50 mL | - | Reaction Solvent |

Step-by-Step Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (92 mg), rac-BINAP (125 mg), and sodium tert-butoxide (1.35 g).

-

Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes. This is critical to prevent catalyst oxidation.

-

Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (50 mL) via syringe. Follow with tert-butyl piperazine-1-carboxylate (2.24 g) and finally 2-bromothiophene (1.63 g).

-

Reaction: Place the flask in a pre-heated oil bath at 100 °C. Let the reaction stir vigorously for 12-18 hours.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the 2-bromothiophene spot indicates completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench carefully by adding 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator.

-

The crude residue will appear as a dark oil or solid. Purify by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

-

Combine the pure fractions (identified by TLC) and concentrate to yield the final product, typically a white to off-white solid.

-

Expected Results:

-

Yield: 75-85%

-

Appearance: White or pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃): δ 6.95 (dd, J=5.2, 1.2 Hz, 1H), 6.80 (dd, J=5.2, 3.6 Hz, 1H), 6.70 (dd, J=3.6, 1.2 Hz, 1H), 3.55 (t, J=5.2 Hz, 4H), 3.15 (t, J=5.2 Hz, 4H), 1.48 (s, 9H).

-

Mass Spec (ESI+): m/z = 269.1 [M+H]⁺.

Protocol 2: Deprotection and Functionalization

The Boc-protected intermediate can now be deprotected and functionalized to create a library of final compounds. Here, we demonstrate deprotection followed by acylation with benzoyl chloride.

Step 2a: Boc Deprotection

-

Dissolution: Dissolve the product from Protocol 1 (e.g., 10.0 mmol) in Dichloromethane (DCM, 30 mL).

-

Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add Trifluoroacetic Acid (TFA, 10 mL).

-

Reaction: Remove from the ice bath and stir at room temperature for 2-3 hours until deprotection is complete (monitored by TLC or LC-MS).

-

Work-up: Concentrate the mixture in vacuo. The residue is the TFA salt of the deprotected piperazine. It can be used directly or neutralized with a saturated NaHCO₃ solution and extracted with DCM to yield the free base.

Step 2b: Acylation with Benzoyl Chloride

-

Setup: Dissolve the deprotected piperazine free base (e.g., 5.0 mmol) in DCM (25 mL). Add a non-nucleophilic base like triethylamine (TEA, 1.5 eq, 7.5 mmol). Cool to 0 °C.

-

Acylation: Slowly add benzoyl chloride (1.1 eq, 5.5 mmol) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up & Purification: Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the final acylated product.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive catalyst (oxidized).2. Impure or wet solvent/reagents.3. Base is not strong enough or has degraded. | 1. Ensure a strictly inert atmosphere. Use fresh Pd₂(dba)₃.2. Use anhydrous, degassed solvent.3. Use fresh NaOtBu; open the bottle under argon and use it quickly. |

| Formation of Side Products | 1. Reaction temperature too high, causing decomposition.2. Double arylation of piperazine (if unprotected). | 1. Lower the temperature to 80-90 °C and increase reaction time.2. Ensure the use of a mono-protected piperazine (e.g., N-Boc-piperazine). |

| Difficulty in Purification | Streaking on the silica column due to the basicity of the piperazine nitrogen. | Pre-treat the silica gel with 1-2% triethylamine in the eluent. This neutralizes acidic sites on the silica and improves peak shape. |

| Incomplete Deprotection (Step 2a) | Insufficient acid or reaction time. | Add more TFA and allow the reaction to stir for a longer period. Monitor closely by LC-MS. |

Application: General Kinase Assay Protocol

Once synthesized, the final compounds must be tested for their inhibitory activity. The ADP-Glo™ Kinase Assay is a common method for this. It measures the amount of ADP produced in a kinase reaction, where a lower ADP signal indicates stronger inhibition.

Caption: General workflow for an ADP-Glo™ kinase inhibition assay.

Conclusion

The synthesis of thiophene-piperazine cores represents a foundational strategy in modern medicinal chemistry for the development of kinase inhibitors. The Buchwald-Hartwig amination offers a robust, high-yielding, and versatile method for constructing the key C-N bond. By following the detailed protocols and troubleshooting advice presented in this guide, researchers can reliably synthesize these valuable intermediates and proceed with the development of novel and potent therapeutic agents.

References

-

Title: Thiophene as a privileged scaffold in medicinal chemistry. Source: RSC Medicinal Chemistry URL: [Link]

-

Title: Discovery of N-(4-((3-acetamidophenyl)amino)thieno[3,2-d]pyrimidin-7-yl)-2-(R)-azetidinyl-2-carboxamide as a Potent and Orally Bioavailable Inhibitor of TGF-βRI Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: A Practical Synthesis of N-Aryl Piperazines by Buchwald-Hartwig Amination Source: Organic Process Research & Development URL: [Link]

-

Title: Recent Developments of Thiophene-Containing Compounds as Potent Kinase Inhibitors Source: Molecules (MDPI) URL: [Link]

procedure for Boc deprotection of Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate

Application Note & Protocol

Topic: Procedure for Boc Deprotection of Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate

Introduction and Strategic Importance

The tert-butyloxycarbonyl (Boc) group is a foundational amine protecting group in modern organic synthesis, prized for its stability across a wide range of chemical conditions and its clean, efficient removal under acidic treatment.[1][2] This protocol details the quantitative removal of the Boc group from tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate to yield 5-(piperazin-1-yl)thiophene-2-carbaldehyde.

The resulting molecule is a valuable synthetic intermediate. The piperazine moiety is a well-known pharmacophore present in numerous approved drugs, while the thiophene-2-carbaldehyde portion serves as a versatile chemical handle for further elaboration, such as reductive amination, Wittig reactions, or Suzuki cross-coupling.[3][4] Therefore, a robust and reproducible deprotection protocol is a critical step in the synthesis of more complex target molecules in drug discovery and materials science. This guide provides a detailed, field-tested methodology grounded in established chemical principles.

Reaction Principle and Mechanism

The deprotection of a Boc-protected amine is an acid-catalyzed cleavage reaction.[2] The most common and effective reagent for this transformation is trifluoroacetic acid (TFA), often used in a dichloromethane (DCM) solution.[5]

The mechanism proceeds via a four-step sequence:

-

Protonation: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group's carbamate.

-

Carbocation Formation: This protonation destabilizes the C-O bond, leading to its cleavage. This step releases a highly stable tert-butyl carbocation and forms a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.

-

Amine Salt Formation: The newly liberated secondary amine of the piperazine ring is immediately protonated by the excess TFA in the reaction medium, yielding the final product as a stable trifluoroacetate salt.[2][6]

It is crucial to note that the generated tert-butyl cation is a reactive electrophile that can potentially cause side reactions, such as alkylation of electron-rich aromatic systems.[7][8] While the thiophene ring in the substrate is less nucleophilic than residues like tryptophan, this potential side reaction should be considered, though it is generally not a major issue in this specific transformation.

}

Figure 1: Logical flow of the acid-catalyzed Boc deprotection mechanism.

Detailed Experimental Protocol

This protocol describes the deprotection on a 1.0 mmol scale. Reagents should be scaled accordingly for different amounts of starting material.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Quantity (1.0 mmol scale) | Notes |

| tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate | ≥95% Purity | N/A | 324.4 mg (1.0 mmol) | Starting Material (SM) |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 8.0 mL | Reaction solvent |

| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich | 2.0 mL (26.0 mmol) | Deprotecting agent |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Aqueous | In-house prep | ~30-40 mL | For neutralization (work-up) |

| Brine (Saturated NaCl Solution) | Aqueous | In-house prep | 20 mL | For washing (work-up) |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous Powder | Fisher Scientific | ~5 g | For drying organic layer |

| Standard Laboratory Glassware | Borosilicate | N/A | Various | Round-bottom flask, stir bar, dropping funnel, separatory funnel etc. |

Step-by-Step Procedure

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting material (324.4 mg, 1.0 mmol) in anhydrous dichloromethane (8.0 mL). Stir at room temperature until all solid has dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This helps to control any exotherm upon addition of the strong acid.

-

TFA Addition: Slowly add trifluoroacetic acid (2.0 mL) to the stirred solution. A common and effective concentration is 20-25% (v/v) TFA in DCM.[5][9]

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

TLC: Use a mobile phase like 10% Methanol in DCM. The starting material (SM) will have a higher Rf than the product (amine salt), which is highly polar and may remain at the baseline. The disappearance of the SM spot indicates reaction completion.

-

LC-MS: A small aliquot can be diluted, neutralized, and injected to confirm the disappearance of the SM mass peak and the appearance of the product mass peak (Expected M+H⁺: 211.07).

-

-

Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, co-evaporation with a solvent like toluene or additional DCM can be performed.[1][10]

-

Neutralization (Work-up):

-

Place the flask containing the crude residue back into an ice bath.

-

Carefully add saturated aqueous NaHCO₃ solution dropwise to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8). Caution: This neutralization is exothermic and releases CO₂ gas; perform slowly in a well-ventilated fume hood.[1][11]

-

-

Extraction:

-

Transfer the neutralized mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers.

-

-

Washing and Drying:

-

Wash the combined organic layer with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected free amine, 5-(piperazin-1-yl)thiophene-2-carbaldehyde.[5]

-

}

Figure 2: Experimental workflow for the Boc deprotection protocol.

Purification and Characterization

The crude product obtained after work-up is often of high purity. If further purification is required, flash column chromatography on silica gel is the most effective method.[12]

-

Technique: Flash column chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient system of methanol in dichloromethane (e.g., 2% to 10% MeOH in DCM) is typically effective. The optimal eluent should be determined by analytical TLC beforehand.

Characterization: The identity and purity of the final product, 5-(piperazin-1-yl)thiophene-2-carbaldehyde, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting and Field Insights

| Problem | Possible Cause | Recommended Solution |

| Incomplete Reaction | 1. Insufficient acid or reaction time.[5]2. Poor quality or wet reagents. | 1. Add additional TFA or extend the reaction time, continuing to monitor by TLC/LC-MS.2. Ensure anhydrous DCM is used. Water can compete with the Boc group for the acid. Use fresh, high-purity TFA. |

| Low Yield after Work-up | 1. Product is water-soluble as the free base.2. Incomplete extraction. | 1. If the product has significant water solubility, the aqueous layer can be back-extracted multiple times with DCM or a more polar solvent like ethyl acetate.[1]2. Ensure thorough mixing during extractions. |

| Oily or Sticky Product | 1. Residual TFA salt.2. The free base product is inherently non-crystalline. | 1. Ensure complete neutralization during work-up by checking the pH. Co-evaporation with toluene is effective at removing trace TFA.[10]2. This is common for amine products.[13] Proceed with purification by column chromatography or use the crude material directly in the next step if it is sufficiently pure. |

| Side Product Formation | Alkylation of the thiophene ring by the t-butyl cation. | This is rare for this substrate but can occur with more electron-rich systems. If observed (e.g., by an unexpected mass peak +56 amu), add a carbocation scavenger like triisopropylsilane (TIS) or anisole (1-5% v/v) to the reaction mixture.[8][14] These scavengers rapidly trap the t-butyl cation.[8] |

Safety Precautions

-

Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid that can cause severe chemical burns upon contact with skin and eyes.[15][16] It is also volatile and has a pungent odor, and its vapors can cause severe irritation to the respiratory tract.[15][17]

-

Handling: Always handle TFA inside a certified chemical fume hood.[18] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton are recommended for extended handling), safety goggles, and a lab coat.[17][18]

-

Storage: Store in a tightly closed, acid-resistant container in a cool, dry, and well-ventilated area, away from bases and oxidizing agents.[16][18]

-

Spills: Neutralize small spills carefully with sodium bicarbonate before cleanup.

-

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact. All operations should be performed in a well-ventilated fume hood.

-

Neutralization: The neutralization of TFA with sodium bicarbonate is highly exothermic and releases a large volume of CO₂ gas. Perform this step slowly and with caution, ensuring adequate ventilation and cooling to prevent splashing and over-pressurization.

References

- BenchChem. (n.d.). Technical Support Center: Deprotection of Boc-Protected Piperazines.

- BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.

- University of Washington. (n.d.). Trifluoroacetic Acid SOP. Retrieved from University of Washington Environmental Health & Safety

- Oreate AI. (2026, January 7). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1).

- Amherst College. (2024, April 2). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic acid AT AMHERST COLLEGE.

- Hartwig, J. et al. (2010).

- Carl ROTH. (2025, June 11).

- Fisher Scientific. (n.d.). Trifluoroacetic Acid Material Safety Data Sheet (MSDS).

- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.

- ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?

- BenchChem. (n.d.). Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection.

- Scribd. (n.d.). TFA Deprotection.

- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.

- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.

- ResearchGate. (2017, January 6). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?

- BenchChem. (n.d.). Side reactions of Boc deprotection with scavengers.

- ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?

- Reddit. (2023, October 18). Boc De-protection. r/Chempros.

- BenchChem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).

- S. S. Shaik, et al. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

- ResearchGate. (2025, August 6). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.

- Khumbar, R. M., et al. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- BenchChem. (n.d.). Technical Support Center: Purification of 5-(Thiophen-2-yl)nicotinaldehyde.

- Matrix Fine Chemicals. (n.d.). 5-(PIPERIDIN-1-YL)THIOPHENE-2-CARBALDEHYDE | CAS 24372-48-3.

- Angene Chemical. (n.d.). 5-Piperidin-1-yl-thiophene-2-carbaldehyde(CAS# 24372-48-3).

- BLDpharm. (n.d.). 851208-08-7|5-(Piperazin-1-yl)thiophene-2-carbaldehyde.

- Khan, I., et al. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jgtps.com [jgtps.com]

- 4. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Boc Deprotection - TFA [commonorganicchemistry.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1) - Oreate AI Blog [oreateai.com]

- 16. amherst.edu [amherst.edu]

- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 18. ehs.washington.edu [ehs.washington.edu]

using Tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate in parallel synthesis

Initiating Information Gathering

I'm now diving deep into Google searches, aiming to uncover key details on tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate. Specifically, I'm focusing on its chemical behavior and how it's used in synthesis and medicinal chemistry, plus, I'm checking for verified protocols and reactions.

Commencing Search and Analysis

I'm starting with broad Google searches to learn about tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate. I'm focusing on its chemical behavior, applications in synthesis and medicinal chemistry. I'll search for validated protocols, like reductive amination and Wittig reactions, using journals and chemical suppliers as sources. I will gather quantitative data like yields, and structure the application note, focusing on the aldehyde group. Then, I plan to create diagrams for parallel synthesis and write detailed protocols for key reactions.

Expanding Information Search

I'm now expanding my Google searches to cover tert-butyl 4-(5-formylthiophen-2-yl)piperazine-1-carboxylate, focusing on its properties and applications, particularly in parallel synthesis and medicinal chemistry. I'm actively seeking validated protocols for key reactions. Alongside this, I am identifying yields and reagent ratios, with a goal to organize quantitative data into tables. Now I plan to create diagrams for parallel synthesis and write detailed step-by-step protocols. I will then begin drafting the application note.

Troubleshooting & Optimization

minimizing side reactions in reductive amination of heteroaromatic aldehydes

Welcome to the technical support center for the reductive amination of heteroaromatic aldehydes. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we move beyond standard protocols to address the specific challenges posed by heteroaromatic substrates, providing in-depth troubleshooting advice and evidence-based solutions to help you minimize side reactions and maximize your yields.

Introduction: The Heteroaromatic Challenge

Reductive amination is a cornerstone of modern synthetic chemistry, prized for its efficiency in synthesizing secondary and tertiary amines. The reaction typically proceeds via the formation of an iminium ion from an aldehyde and an amine, which is then reduced in situ by a mild reducing agent. However, when the aldehyde is attached to a heteroaromatic ring (e.g., pyridine, furan, thiophene, indole), the unique electronic properties of these systems can introduce a host of potential side reactions. Electron-deficient rings can activate the aldehyde towards unwanted pathways, while electron-rich rings can present their own set of challenges.

This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and supported by peer-reviewed literature.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each entry details the potential cause, explains the underlying chemistry, and provides actionable solutions.

Issue 1: Low Yield of the Desired Amine with Significant Byproduct Formation

Question: I am performing a reductive amination with a pyridine-4-carboxaldehyde and a primary amine using sodium borohydride, but I'm getting a very low yield of my target secondary amine. I see multiple other spots on my TLC plate. What is happening?

Answer: This is a classic issue when using a strong, non-selective reducing agent like sodium borohydride (NaBH₄) with an electron-deficient heteroaromatic aldehyde. The problem likely stems from several competing side reactions occurring before the desired reduction of the iminium ion.

Root Cause Analysis:

-

Direct Aldehyde Reduction: Sodium borohydride is reactive enough to directly reduce the aldehyde to the corresponding alcohol (a hydroxymethylpyridine in this case). This is often the primary competing pathway and consumes your starting material.

-

Cannizzaro-type Reaction: Electron-deficient heteroaromatic aldehydes, particularly those lacking an α-proton like pyridine-4-carboxaldehyde, can be susceptible to base-catalyzed disproportionation. In this reaction, two molecules of the aldehyde react to form one molecule of the corresponding alcohol and one of the carboxylic acid. This is exacerbated by the basic conditions generated by NaBH₄ in protic solvents.

-

Ring Reduction: While less common with borohydrides under standard conditions, reduction of the electron-deficient pyridine ring itself is a possibility, especially if reaction conditions are harsh (e.g., elevated temperature).

Proposed Solution: Switch to a Milder, More Selective Reducing Agent

The most effective solution is to switch to a reducing agent that is selective for the protonated iminium ion over the neutral aldehyde. The gold standard for this is Sodium Triacetoxyborohydride (NaBH(OAc)₃) .

-

Mechanism of Selectivity: NaBH(OAc)₃ is sterically hindered and less nucleophilic than NaBH₄. It reacts much faster with the electrophilic iminium ion than with the less electrophilic aldehyde carbonyl. The acidic nature of the acetic acid byproduct also helps maintain a favorable pH for iminium ion stability.

Experimental Protocol: Reductive Amination using NaBH(OAc)₃

-

Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the heteroaromatic aldehyde (1.0 eq) and the amine (1.0-1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion. You may add a mild acid catalyst like acetic acid (0.1-0.5 eq) to facilitate this step, especially with less nucleophilic amines.

-

Reduction: Add NaBH(OAc)₃ (1.2-1.5 eq) portion-wise to the mixture. The portion-wise addition helps to control any exotherm.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with your organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography.

Issue 2: Formation of a Tertiary Amine (Over-alkylation)

Question: I am trying to synthesize a secondary amine, but I am consistently isolating a significant amount of the tertiary amine, where the product amine has reacted with another molecule of the aldehyde. How can I prevent this?

Answer: This is a common side reaction known as over-alkylation. It occurs when the desired secondary amine product, being more nucleophilic than the starting primary amine, competes for the remaining aldehyde to form a new iminium ion, which is then reduced to the tertiary amine.

Visualizing the Competing Pathways

Caption: Competing pathways in reductive amination leading to the desired secondary amine or the over-alkylation byproduct.

Root Cause Analysis:

-

Stoichiometry: If the aldehyde is in excess, there is a higher probability of the product amine reacting with it.

-

Reaction Rate: The secondary amine product is often a stronger nucleophile than the starting primary amine, making it a better competitor for the aldehyde.

-

Concentration: Higher concentrations can favor the bimolecular side reaction.

Proposed Solutions:

-

Control Stoichiometry: Use a slight excess of the primary amine (1.5-2.0 eq). This statistically favors the reaction of the aldehyde with the starting amine rather than the product.

-

Slow Addition of Aldehyde: If controlling amine stoichiometry is not sufficient, a slow addition (e.g., via syringe pump) of the aldehyde to the mixture of the amine and reducing agent can keep the instantaneous concentration of the aldehyde low, thus minimizing the chance for the product to react with it.

-